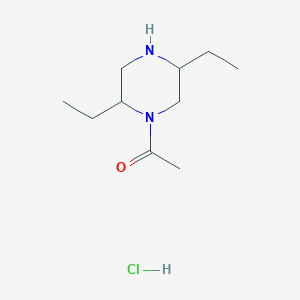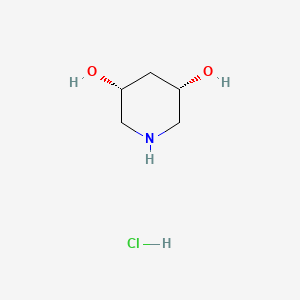![molecular formula C7H4ClN3O B1457912 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde CAS No. 1367868-00-5](/img/structure/B1457912.png)
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
説明
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a compound with the empirical formula C6H4ClN3 and a molecular weight of 153.57 . It is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been described . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is represented by the SMILES stringClc1ncc2cc[nH]c2n1 . The InChI key for this compound is HJOQGBBHVRYTDX-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a solid compound . It has a density of 1.5±0.1 g/cm3, a boiling point of 286.6±22.0 °C at 760 mmHg, and a flash point of 154.5±7.9 °C . It has 3 H bond acceptors, 1 H bond donor, and 0 freely rotating bonds .科学的研究の応用
Anticancer Agent Synthesis
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: has been utilized in the design and synthesis of new pyrrolo[2,3-d]pyrimidine derivatives with potential anticancer properties . These derivatives have shown promising results in in vitro studies against various human cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and others. The compounds exhibit cytotoxic effects by inducing apoptosis and causing cell cycle arrest at the G1/S phase in cancer cells .
Kinase Inhibition
Derivatives of this compound have been explored as potential multi-targeted kinase inhibitors . These inhibitors play a crucial role in cancer treatment by targeting specific kinases involved in cell proliferation and survival. The halogenated derivatives, particularly those containing chlorine atoms, have shown significant activity against enzymes like EGFR, Her2, VEGFR2, and CDK2, which are critical in the progression of various cancers .
Apoptosis Induction
The compound’s derivatives have been found to induce apoptosis in cancer cells . This is achieved through the upregulation of proapoptotic proteins such as caspase-3 and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2. The induction of apoptosis is a key mechanism by which cancer cells can be selectively targeted and eliminated .
Microwave-Assisted Organic Synthesis
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: has been used in microwave-assisted organic synthesis to prepare pyrrolo[2,3-d]pyrimidine derivatives . This technique offers a robust and efficient method for preparing these compounds, which can be further modified for various biological applications .
STAT6 Inhibitors
This compound serves as an intermediate in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors . STAT6 plays a significant role in the signaling pathways of various cytokines and growth factors, and its inhibition can be beneficial in treating diseases like asthma and cancer .
Molecular Docking Studies
Molecular docking studies have been conducted with derivatives of 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde to understand their binding affinities and interactions with target proteins . These studies help in predicting the efficacy of the compounds as inhibitors and in designing more potent and selective drugs .
作用機序
Although the specific mechanism of action for 2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is not mentioned, related pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against Bcl2 anti-apoptotic protein . These compounds have been found to cause cell cycle arrest at the G1/S phase and induce apoptotic death in MCF7 cells .
特性
IUPAC Name |
2-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-7-10-2-5-4(3-12)1-9-6(5)11-7/h1-3H,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDSHMBDFBSDIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CN=C(N=C2N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




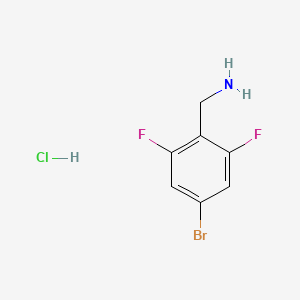
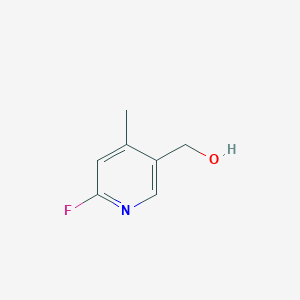
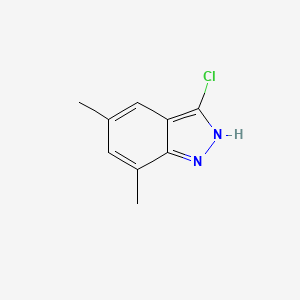
![(R)-Hexahydro-pyrrolo[1,2-a]pyrazin-4-one hydrochloride](/img/structure/B1457835.png)
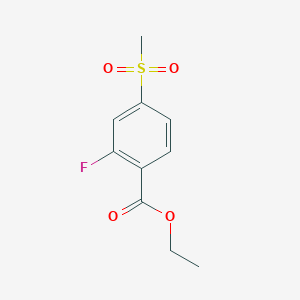
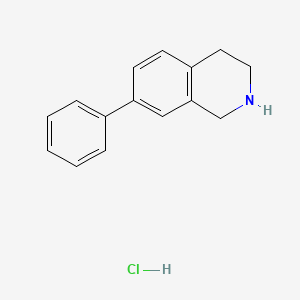

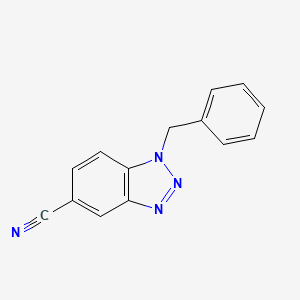

![2,2-Dimethyl-1,3-dioxa-8-aza-spiro[4.5]decane hydrochloride](/img/structure/B1457847.png)
